ethyl 4-({3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]propanoyl}amino)piperidine-1-carboxylate
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Overview
Description
Ethyl 4-({3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]propanoyl}amino)piperidine-1-carboxylate is a complex organic compound with a unique structure that includes a benzazepine ring, a piperidine ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Common reagents used in these reactions include sodium nitrite, concentrated hydrochloric acid, and trifluoroacetic anhydride .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-({3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]propanoyl}amino)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.
Reduction: The benzazepine ring can be reduced to a more saturated structure.
Substitution: The sulfanyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or carboxylic acid, while substitution of the sulfanyl group can introduce a variety of new functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 4-({3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]propanoyl}amino)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or activation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
Imidazole derivatives: Known for their broad range of biological activities, including antibacterial, anti-inflammatory, and antiviral properties.
Indole derivatives: Important in medicinal chemistry for their diverse biological activities, including anticancer and antimicrobial effects.
Uniqueness
Ethyl 4-({3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]propanoyl}amino)piperidine-1-carboxylate is unique due to its combination of a benzazepine ring and a piperidine ring, along with the presence of both hydroxyl and sulfanyl groups. This unique structure provides it with distinct chemical and biological properties that differentiate it from other similar compounds.
Biological Activity
Ethyl 4-({3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]propanoyl}amino)piperidine-1-carboxylate is a complex organic compound with potential pharmacological applications. Its structure suggests interactions with various biological targets, particularly in the central nervous system. This article reviews the biological activity of this compound, synthesizing findings from diverse studies to illustrate its pharmacological profile.
- Chemical Formula : C18H24N2O4S
- Molecular Weight : 364.46 g/mol
The compound is hypothesized to exert its biological effects primarily through modulation of neurotransmitter systems, particularly those involving dopamine and norepinephrine. Similar compounds have demonstrated significant affinity for the dopamine transporter (DAT) and norepinephrine transporter (NET), which are critical in regulating mood and locomotor activity.
In Vitro Studies
Studies have indicated that derivatives of the piperidine class exhibit high affinity for DAT and NET. For instance, a related compound showed Ki values of 6.23 nM for DAT and 7.56 nM for NET, indicating potent inhibitory activity on neurotransmitter uptake . Such inhibition can lead to increased levels of these neurotransmitters in the synaptic cleft, potentially enhancing dopaminergic and noradrenergic signaling.
In Vivo Studies
In vivo assessments have demonstrated that compounds similar to this compound significantly increase locomotor activity in animal models. For example, a study reported that various doses of related piperidine derivatives elevated locomotor distance traveled significantly compared to controls . The peak effects were observed shortly after administration, suggesting rapid onset of action.
Pharmacological Profiles
Compound | Target | Ki (nM) | Effect |
---|---|---|---|
Ethyl 4-{...} | DAT | 6.23 | High affinity |
Ethyl 4-{...} | NET | 7.56 | High affinity |
Related Compound | SERT | 456 | Moderate affinity |
Case Studies
- Locomotor Activity : A study involving the administration of piperidine derivatives showed a dose-dependent increase in locomotion in rodents, with significant effects noted at doses as low as 10 mg/kg .
- Neurotransmitter Release : Another investigation highlighted that similar compounds could enhance dopamine release in the striatum, suggesting potential applications in treating conditions like ADHD or depression where dopaminergic signaling is impaired.
Properties
Molecular Formula |
C21H29N3O4S |
---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
ethyl 4-[3-[(2-oxo-1,3,4,5-tetrahydro-1-benzazepin-3-yl)sulfanyl]propanoylamino]piperidine-1-carboxylate |
InChI |
InChI=1S/C21H29N3O4S/c1-2-28-21(27)24-12-9-16(10-13-24)22-19(25)11-14-29-18-8-7-15-5-3-4-6-17(15)23-20(18)26/h3-6,16,18H,2,7-14H2,1H3,(H,22,25)(H,23,26) |
InChI Key |
FCWXPFBAOORNCE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NC(=O)CCSC2CCC3=CC=CC=C3NC2=O |
Origin of Product |
United States |
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